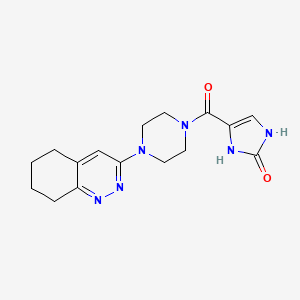
2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopentylidene-2-fluoro-ethylamine hydrochloride” is a complex organic compound. It likely contains a cyclopentylidene group (a five-membered cyclopentane ring with a double bond), a fluorine atom attached to an ethylamine group (a two-carbon chain with an amine group), and a hydrochloride group (a hydrogen atom bonded to a chlorine atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentylidene group would form a five-membered ring, the fluoro-ethylamine group would likely be a linear chain extending from this ring, and the hydrochloride group would likely be attached to the nitrogen atom of the ethylamine group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The cyclopentylidene group might participate in reactions involving the double bond, the fluorine atom in the fluoro-ethylamine group could be involved in nucleophilic substitution reactions, and the amine group could engage in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The synthesis of related fluorinated compounds, such as 2-(4-fluorophenylsulfonyl) ethylamine, involves processes like substitution, oxidation, hydrazine reaction, and acidification. These compounds, characterized by IR and 1H NMR, highlight the complex nature and the detailed chemical analysis involved in working with such chemicals (Zhang Guang-gui, 2009).
- Studies on similar structures like 2-(2-fluoro-phenyl)-ethylamine have uncovered multiple conformers of the compound, demonstrating the molecular complexity and versatility of these types of chemical structures. The findings were supported by techniques like resonant two-photon ionization (R2PI), ultraviolet-ultraviolet hole burning (UV-UV HB) spectroscopy, and ionization-loss stimulated Raman spectroscopy (ILSRS) (Nitzan Mayorkas et al., 2016).
Applications in Corrosion Inhibition
- Certain novel imidazoline derivatives, like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, have been researched for their corrosion inhibition properties, particularly for mild steel in acidic solutions. The efficacy of these compounds was established through various methods including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests (Ke-gui Zhang et al., 2015).
Analytical and Structural Studies
- The structural identification and analysis of compounds related to 2-fluorodeschloroketamine highlight the intricate analytical techniques such as GC-MS and GC-Q/TOF-MS used in studying these substances. This work provides insights into the chemical precursor's fragmentation pathways, decomposition mechanisms, and even the methods for qualitative analysis after decomposition or destruction (Xuan-Gan Luo et al., 2022).
- The study of racemic and conglomerate salts derived from ligands similar to 1-(4-fluorophenyl)ethylamine reveals the formation of helical structures in crystals, which are analyzed using single crystal X-ray diffraction data. This research not only sheds light on the crystallography of such compounds but also on the intermolecular interactions and stability at varying temperatures (H. Mande et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, it might interact with biological receptors or enzymes. If used as a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentylidene-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTUEDWFRHCSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CN)F)C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)
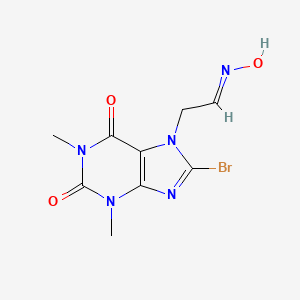

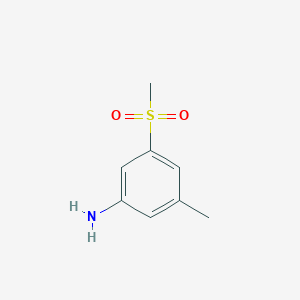

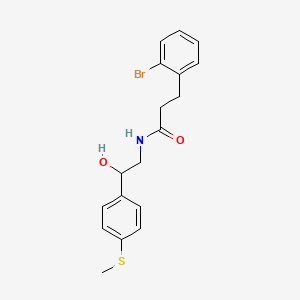
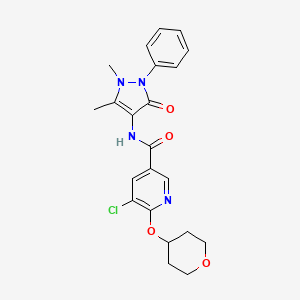
![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

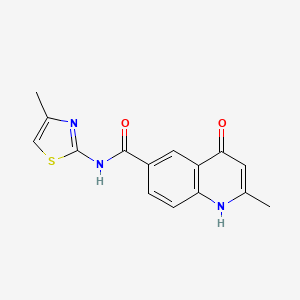
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)
